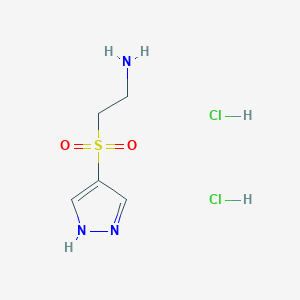
2-(1H-Pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3O2S It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride typically involves the reaction of pyrazole with ethanesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with ethanamine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2-(1H-Pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethanamine derivatives.
科学的研究の応用
2-(1H-Pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1H-Pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethanamine moiety can interact with receptor sites, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness
2-(1H-Pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development.
生物活性
2-(1H-Pyrazol-4-ylsulfonyl)ethanamine; dihydrochloride, often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
- IUPAC Name : 2-(1H-pyrazol-4-ylsulfonyl)ethanamine dihydrochloride
- CAS Number : 6429-11-4
- Molecular Formula : C5H11Cl2N3O2S
- Molecular Weight : 227.13 g/mol
The biological activity of 2-(1H-Pyrazol-4-ylsulfonyl)ethanamine; dihydrochloride is primarily attributed to its ability to modulate various biochemical pathways. It has been reported to interact with several enzyme targets, including kinases, which are crucial in numerous signaling pathways involved in cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinases associated with cancer and inflammatory diseases .
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties, potentially through disruption of microbial cell membranes .
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokine production, suggesting a role in managing inflammatory conditions .
Biological Activity Overview
The following table summarizes the key biological activities associated with 2-(1H-Pyrazol-4-ylsulfonyl)ethanamine; dihydrochloride:
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrazole derivatives, including 2-(1H-Pyrazol-4-ylsulfonyl)ethanamine; dihydrochloride:
- Antitumor Activity : A study explored the potential of pyrazole derivatives as inhibitors of BRAF(V600E) and EGFR kinases, showing promising results in reducing tumor cell viability in vitro .
- Antimicrobial Evaluation : Research demonstrated that this compound exhibited significant antibacterial activity against common pathogens, with mechanisms involving disruption of bacterial cell integrity leading to cell lysis .
- Inflammation Models : In vivo studies indicated that treatment with pyrazole derivatives significantly reduced inflammation markers in animal models subjected to induced inflammatory responses .
特性
IUPAC Name |
2-(1H-pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S.2ClH/c6-1-2-11(9,10)5-3-7-8-4-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQZBCBHPRNTPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














